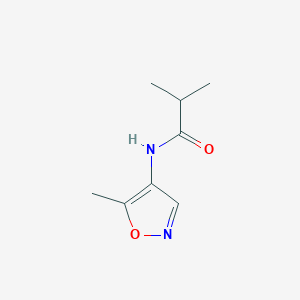
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AMPA, which stands for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid. AMPA is an agonist that selectively binds to the glutamate receptor, which is located in the central nervous system.
作用机制
AMPA selectively binds to the glutamate receptor, which is a type of ionotropic receptor that is involved in the transmission of excitatory signals in the central nervous system. The binding of AMPA to the glutamate receptor leads to the opening of ion channels, which allows the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in synaptic strength and plasticity.
生化和生理效应
The binding of AMPA to the glutamate receptor leads to the activation of various downstream signaling pathways, which can have both biochemical and physiological effects. For example, the influx of calcium ions can activate enzymes that are involved in the synthesis of new proteins and the remodeling of the cytoskeleton. These changes can lead to the formation of new synapses and the strengthening of existing synapses, which are critical for learning and memory.
实验室实验的优点和局限性
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide has several advantages for use in lab experiments. It is a selective agonist that binds specifically to the glutamate receptor, which allows for precise control of the experimental conditions. It also has a high affinity for the receptor, which means that it can elicit a strong response even at low concentrations.
However, there are also some limitations to using AMPA in lab experiments. One of the main limitations is that it is a relatively small molecule, which means that it may not be able to penetrate the cell membrane and reach its target receptors. It also has a short half-life, which means that it may rapidly degrade in the body and lose its effectiveness.
未来方向
There are several future directions for research on 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide. One area of research is the development of new AMPA receptor agonists that have improved pharmacokinetic properties and can penetrate the cell membrane more effectively. Another area of research is the investigation of the role of AMPA receptors in various neurological disorders, such as epilepsy and Alzheimer's disease. Finally, there is a need for further research on the downstream signaling pathways that are activated by AMPA receptors, as this could lead to the development of new therapies for a wide range of neurological and psychiatric disorders.
合成方法
The synthesis of 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide involves a series of chemical reactions. The starting material is 5-methyl-4-isoxazolecarboxylic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylalanine to give 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide.
科学研究应用
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide has been extensively studied for its potential applications in scientific research. It has been used as a research tool to investigate the role of glutamate receptors in various physiological and pathological processes. AMPA has been shown to play a critical role in synaptic plasticity, which is the ability of the brain to change and adapt in response to experiences. It has also been implicated in various neurological disorders, such as epilepsy, Alzheimer's disease, and stroke.
属性
CAS 编号 |
108512-01-2 |
|---|---|
产品名称 |
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide |
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)8(11)10-7-4-9-12-6(7)3/h4-5H,1-3H3,(H,10,11) |
InChI 键 |
CLGIZNNLWVSRJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)NC(=O)C(C)C |
规范 SMILES |
CC1=C(C=NO1)NC(=O)C(C)C |
同义词 |
Propanamide, 2-methyl-N-(5-methyl-4-isoxazolyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



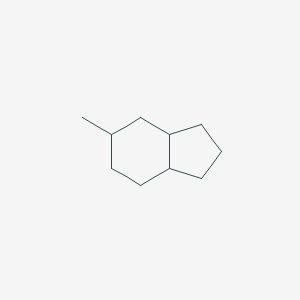
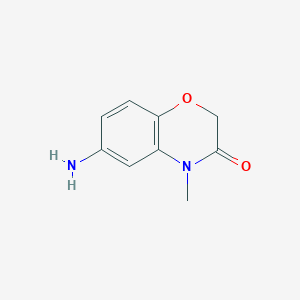
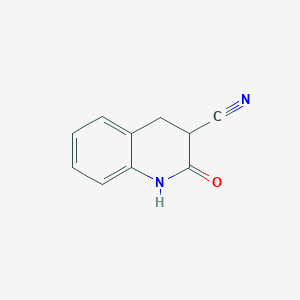
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)

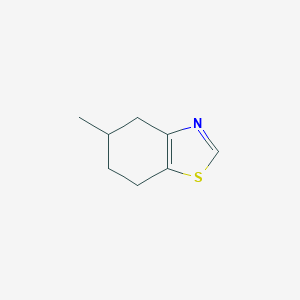


![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
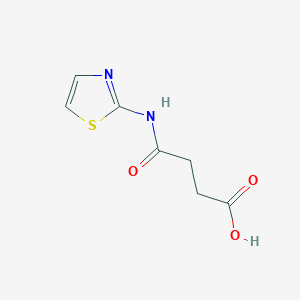
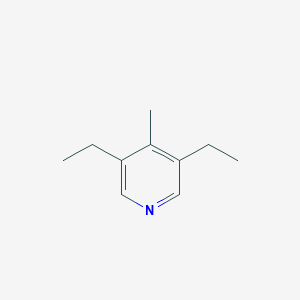
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)